molecular formula C15H12O3 B14394238 5,5-Diphenyl-1,2-dioxolan-3-one CAS No. 88681-52-1

5,5-Diphenyl-1,2-dioxolan-3-one

Cat. No.: B14394238
CAS No.: 88681-52-1
M. Wt: 240.25 g/mol
InChI Key: LHIUZXZVRCTGNP-UHFFFAOYSA-N
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Description

5,5-Diphenyl-1,2-dioxolan-3-one is an organic compound belonging to the class of dioxolanes It is characterized by a dioxolane ring substituted with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diphenyl-1,2-dioxolan-3-one typically involves the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5,5-Diphenyl-1,2-dioxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring to diols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Benzaldehyde and benzoic acid.

    Reduction: 1,2-diphenylethane-1,2-diol.

    Substitution: Brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

5,5-Diphenyl-1,2-dioxolan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-Diphenyl-1,2-dioxolan-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

    1,3-Dioxolane: A simpler dioxolane compound without phenyl substitutions.

    1,3-Dioxane: A six-membered ring analog with similar chemical properties.

    Benzaldehyde: A precursor in the synthesis of 5,5-Diphenyl-1,2-dioxolan-3-one.

Uniqueness: this compound is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

88681-52-1

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

5,5-diphenyldioxolan-3-one

InChI

InChI=1S/C15H12O3/c16-14-11-15(18-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

LHIUZXZVRCTGNP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OOC1(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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